molecular formula C9H8N2OS B11905560 3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

Cat. No.: B11905560
M. Wt: 192.24 g/mol
InChI Key: LTPXCWAEIGWQNJ-UHFFFAOYSA-N
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Description

3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one is a complex organic compound with a molecular weight of 192.24 g/mol . This compound is known for its unique chemical structure, which includes a tricyclic framework incorporating sulfur and nitrogen atoms. It is identified by the CAS number 1872868-37-5 .

Preparation Methods

The synthesis of 3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one involves multiple steps, typically starting with the formation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules. In medicine, it could be explored for its therapeutic properties. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-Thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one

InChI

InChI=1S/C9H8N2OS/c12-8-7-5-6-1-4-13-9(6)11(7)3-2-10-8/h1,4-5H,2-3H2,(H,10,12)

InChI Key

LTPXCWAEIGWQNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2SC=C3)C(=O)N1

Origin of Product

United States

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